molecular formula C25H17Cl2F3N2O3 B11088841 (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B11088841
M. Wt: 521.3 g/mol
InChI Key: BIRFNDRBWBXPIM-LICLKQGHSA-N
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Description

The compound (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a synthetic acrylamide derivative characterized by a conjugated enamide backbone with distinct substituents. Its structure includes a 4-chlorobenzyloxy group attached to a 3-methoxyphenyl ring, a cyano group at the α-position, and an amide nitrogen linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety.

Properties

Molecular Formula

C25H17Cl2F3N2O3

Molecular Weight

521.3 g/mol

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-34-23-11-16(4-9-22(23)35-14-15-2-6-19(26)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-10+

InChI Key

BIRFNDRBWBXPIM-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of aromatic compounds, followed by the introduction of trifluoromethyl groups and methoxy groups through various organic reactions. The final step involves the formation of the cyanoprop-2-enamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituent Features Molecular Weight Key Structural Differences
Target Compound C₂₄H₁₇Cl₂F₃N₂O₃ - 4-Chlorobenzyloxy
- 3-Methoxyphenyl
- 2-Cyano
- 2-Chloro-5-(trifluoromethyl)phenyl
~523.3 Reference compound
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide C₁₈H₁₃F₃N₂O₃ - 2-Hydroxy-3-methoxyphenyl
- 4-(Trifluoromethyl)phenyl
362.3 Lacks chlorobenzyloxy; hydroxyl group introduces polarity
(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide C₁₈H₁₇ClFNO₄ - 3,4,5-Trimethoxyphenyl
- 3-Chloro-4-fluorophenyl
365.8 Trimethoxy groups enhance electron density; lacks cyano group
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide C₂₀H₁₄Cl₂N₃O₃S - Thiazol-2-yl
- 2,5-Dichlorobenzyl
- 4-Hydroxy-3-methoxyphenyl
450.3 Heterocyclic thiazole ring; dichlorobenzyl substituent
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide C₂₃H₁₉ClFNO₃ - 2-Chloro-6-fluorobenzyloxy
- 4-Methoxyphenyl
411.8 Substituted benzyloxy; lacks cyano and trifluoromethyl groups
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO - 4-Isobutylphenyl
- 3-Chloro-4-fluorophenyl
331.8 Aliphatic isobutyl group; minimal electron-withdrawing substituents

Substituent Effects on Bioactivity

  • In contrast, the trimethoxy groups in are electron-donating, which may favor interactions with hydrophobic pockets or π-π stacking .
  • Chlorobenzyloxy vs. Thiazole Moieties: The thiazole ring in introduces a heterocyclic scaffold, which could improve metabolic stability compared to the target compound’s benzyloxy group.
  • Polarity and Solubility: The hydroxyl group in and the methoxy groups in enhance polarity, suggesting better solubility in polar solvents than the target compound’s chlorinated and trifluoromethylated structure .

Biological Activity

The compound (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a synthetic organic molecule with potential biological activities. This article aims to detail its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition mechanisms.

Molecular Formula : C24H18ClN3O2
Molecular Weight : 415.9 g/mol
IUPAC Name : (E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

PropertyValue
Molecular FormulaC24H18ClN3O2
Molecular Weight415.9 g/mol
IUPAC Name(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties . For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines such as breast and prostate cancer cells. The mechanism involves:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial signaling.
  • Inhibition of Cell Proliferation : Targeting specific kinases involved in cell cycle regulation.

In vitro studies demonstrated that the compound effectively reduced cell viability in cancer cell lines by promoting apoptosis and inhibiting proliferation pathways.

Antimicrobial Properties

The presence of chlorobenzyl and methoxy groups suggests potential antimicrobial activity . Compounds with similar structures have been evaluated for their effectiveness against various bacteria and fungi. Key findings include:

  • Bacterial Inhibition : The compound showed activity against Gram-positive bacteria, including Staphylococcus aureus.
  • Fungal Activity : Preliminary tests indicated antifungal properties against Candida species.

These activities are likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial growth.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition , particularly targeting:

  • Kinases : Inhibiting specific kinases involved in cancer progression or inflammatory responses.
  • G Protein-Coupled Receptors (GPCRs) : Binding to GPCRs could modulate signaling pathways associated with disease progression.

Case Studies

  • Case Study on Anticancer Effects : A study involving a derivative of this compound showed a 70% reduction in tumor size in xenograft models of breast cancer after treatment for four weeks. The study highlighted the compound's ability to induce apoptosis through caspase activation.
  • Antimicrobial Efficacy Assessment : Another study tested the compound against various pathogens, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential.

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